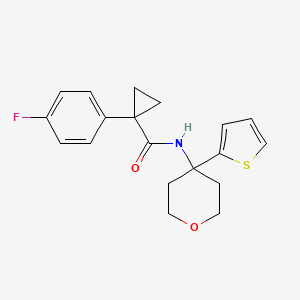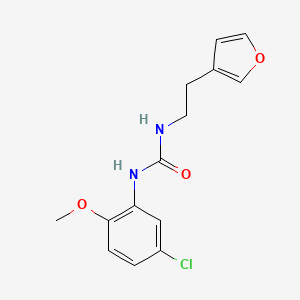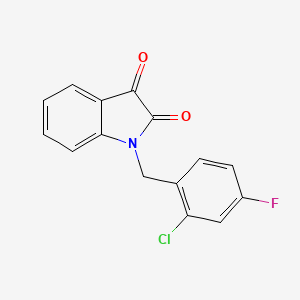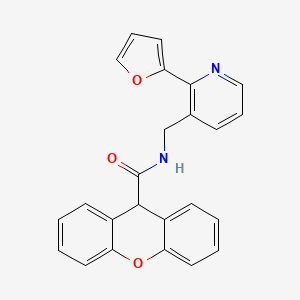![molecular formula C26H24FN3O B2468980 1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-10-8](/img/structure/B2468980.png)
1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H24FN3O and its molecular weight is 413.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Inhibitors Design and Selectivity
Compounds with tri- and tetra-substituted imidazole scaffolds, like 1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, are known for their selective inhibition of p38 mitogen-activated protein (MAP) kinase, which is crucial in the release of proinflammatory cytokines. The design, synthesis, and activity studies of these inhibitors have been extensively reviewed, especially focusing on their binding to the adenosine 5'-triphosphate (ATP) pocket and the resulting selectivity and potency improvements over reference compounds like SB203580 (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
2. Chemical Properties and Complex Formation
The chemical and structural properties of compounds related to this compound, particularly those containing benzimidazole and benzthiazol structures, have been comprehensively reviewed. The literature up to 2008 has covered various aspects, including preparation procedures, properties of free organic compounds, their protonated or deprotonated forms, and complex compounds formation. The review also sheds light on significant properties like spectroscopic characteristics, structures, magnetic properties, and biological or electrochemical activity (Boča, Jameson, & Linert, 2011).
3. Optoelectronic Applications
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valued in the creation of novel optoelectronic materials. The review discusses luminescent small molecules and chelate compounds with quinazoline or pyrimidine rings, highlighting their applications related to photo- and electroluminescence. The importance of arylvinylsubstituted quinazolines as potential structures for nonlinear optical materials and colorimetric pH sensors is also emphasized (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O/c1-17-11-18(2)13-22(12-17)29-16-20(14-25(29)31)26-28-23-5-3-4-6-24(23)30(26)15-19-7-9-21(27)10-8-19/h3-13,20H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZXNPFXQLQEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2468899.png)

![N-cyclopentyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2468901.png)
![2-phenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2468903.png)
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-dimethylacetamide](/img/structure/B2468904.png)

![3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide](/img/structure/B2468907.png)

![2-[4-(Tert-butyl)phenyl]-2-piperidylethylamine](/img/structure/B2468909.png)
![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2468910.png)


![(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2468918.png)